molecular formula C8H9N3O2 B2562227 3-(Cyclopropylamino)pyridazine-4-carboxylic acid CAS No. 1509163-71-6

3-(Cyclopropylamino)pyridazine-4-carboxylic acid

Cat. No. B2562227
M. Wt: 179.179
InChI Key: FLHXWTDVPWORQB-UHFFFAOYSA-N
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Description

“3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is 1S/C8H9N3O2/c12-8(13)6-3-4-9-11-7(6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(Cyclopropylamino)pyridazine-4-carboxylic acid” is a powder at room temperature . Its molecular weight is 179.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Heterocyclization in Organic Chemistry

2-Acylamino-3-chloroacrylonitriles, derivatives of carboxylic acids, have shown significant potential in cyclization reactions to produce various heterocyclic compounds, including pyrazoles and pyridazines. These derivatives offer promising pathways for synthesizing new classes of compounds with potential applications in medicinal chemistry and drug development (Popil’nichenko, Brovarets, & Drach, 2004).

Cycloaddition for Pyridazine Derivatives

Donor-acceptor cyclopropanes, when reacted with hydrazonyl chlorides in the presence of a Lewis acid, afford tetrahydropyridazines. This [3 + 3]-cycloaddition process enables the rapid synthesis of structurally diverse pyridazine derivatives, highlighting an efficient method for expanding the chemical space in drug discovery (Garve, Petzold, Jones, & Werz, 2016).

Anticancer Potential

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derived from pyrazines, has revealed compounds with mitotic inhibition properties and significant antitumor activity. These findings suggest a path forward for the development of new anticancer agents targeting cell division processes (Temple, Rose, Comber, & Rener, 1987).

Novel Indolylpyridazinone Derivatives with Antibacterial Activity

The reaction of specific carboxylic acids with indole and various reagents leads to the creation of pyridazinone derivatives with demonstrated antibacterial properties. This research underlines the potential of structurally novel pyridazinone compounds in the development of new antibacterial agents (Abubshait, 2007).

Glycosides from Marine-Derived Streptomyces

Cyclohexapeptides containing pyridazine derivatives, isolated from marine sponge-derived Streptomyces, have shown significant antiproliferative activity against various human cancer cell lines. This discovery opens new avenues for the development of marine natural product-based anticancer drugs (Zhao, Xia, Liu, Cui, Fu, & Zhu, 2022).

Brönsted Acid-mediated Annulations

The use of 1-cyanocyclopropane-1-carboxylates in annulation reactions with arylhydrazines, catalyzed by Brönsted acids, provides a novel method for synthesizing pyrazole derivatives. This technique highlights the importance of three-membered ring transformations in constructing complex molecules with potential biological activities (Xue, Liu, Qing, & Wang, 2016).

Antibacterial Activity of Pyridazinone Derivatives

Novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the role of specific substituents in enhancing efficacy. This research emphasizes the therapeutic potential of pyridazinone derivatives in combating bacterial infections (Asahina, Takei, Kimura, & Fukuda, 2008).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(cyclopropylamino)pyridazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-3-4-9-11-7(6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXWTDVPWORQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylamino)pyridazine-4-carboxylic acid

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